2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Overview
Description
“2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate” is a chemical compound with the CAS Number 1333827-60-3 .
Molecular Structure Analysis
The molecular formula of this compound is C11H13F3N2O2S . It has a molecular weight of 294.29 .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.407±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .Scientific Research Applications
Novel Synthetic Routes and Derivatives
- The synthesis of new S-thiocarbamates, showing a mechanism via a benzylic Newman–Kwart rearrangement, indicates the potential for creating novel compounds with unique properties for further research or industrial applications (Cǎproiu et al., 2014).
Heterocyclic Carbamates in Medicinal Chemistry
- The development of carbamates derived from heterocyclic amines for potential therapeutic applications underscores the versatility of carbamate derivatives in drug design and pharmacology (Iriepa et al., 2004).
Applications in Organic Electronics
- Research on efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off using iridium emitters, where carbamate derivatives serve as ancillary ligands, highlights the role of such compounds in enhancing the performance of optoelectronic devices (Jin et al., 2014).
Agricultural Applications
- Studies on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicate the importance of carbamate derivatives in developing advanced formulations for pesticide delivery, aiming at enhanced efficiency and reduced environmental impact (Campos et al., 2015).
Organic Synthesis and Catalysis
- Investigations into the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions demonstrate the potential of incorporating carbamate functionalities to modify reactivity and selectivity in synthetic organic chemistry (Ishihara et al., 1996).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)6-18-10(17)16-9-15-7-4-2-1-3-5-8(7)19-9/h1-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULBDTBPXYCHSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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